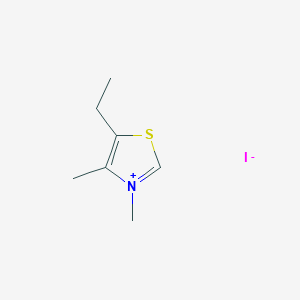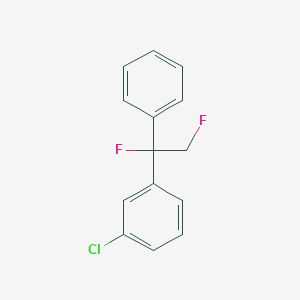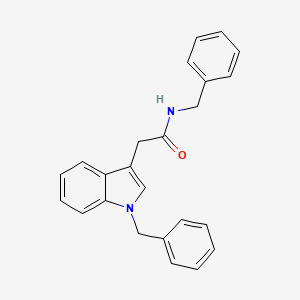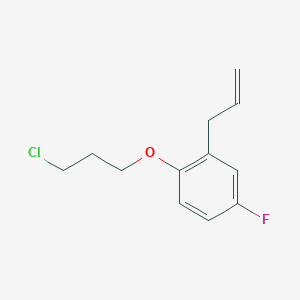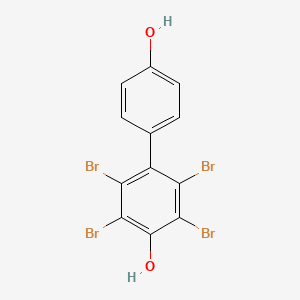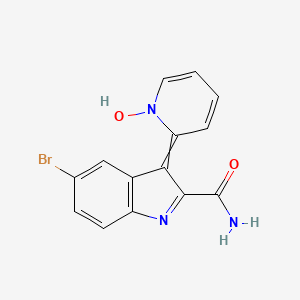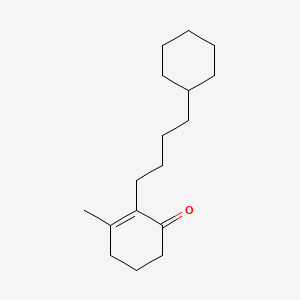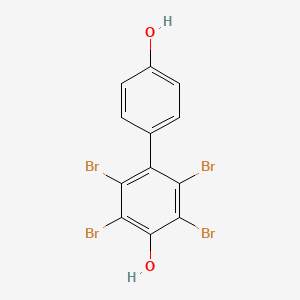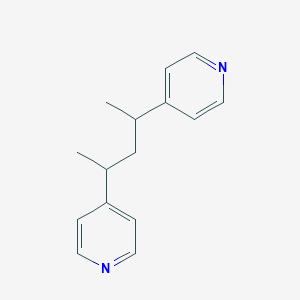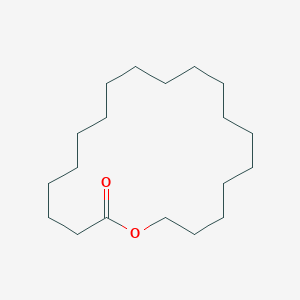![molecular formula C5H9Cl2O2P B14619647 {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride CAS No. 57006-86-7](/img/structure/B14619647.png)
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride is a chemical compound characterized by the presence of a phosphonic dichloride group attached to an ethenyl chain with an isopropyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride typically involves the reaction of phosphonic dichloride with an appropriate ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield phosphonic esters or amides, while addition reactions may produce various substituted ethenyl derivatives.
Applications De Recherche Scientifique
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers or other reactive sites in biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride include other phosphonic dichlorides and ethenyl derivatives. Examples include:
Phosphonic dichloride: A simpler compound with similar reactivity but lacking the ethenyl and isopropyl ether substituents.
Ethenyl phosphonic dichloride: A compound with an ethenyl group but without the isopropyl ether substituent.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
57006-86-7 |
|---|---|
Formule moléculaire |
C5H9Cl2O2P |
Poids moléculaire |
203.00 g/mol |
Nom IUPAC |
2-(2-dichlorophosphorylethenoxy)propane |
InChI |
InChI=1S/C5H9Cl2O2P/c1-5(2)9-3-4-10(6,7)8/h3-5H,1-2H3 |
Clé InChI |
XRKKSODYNPBWOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC=CP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


